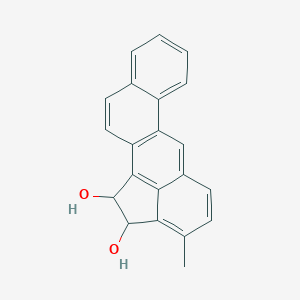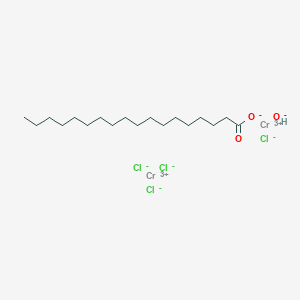
Aniline, N-(2-bromoallyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, N-(2-bromoallyl)- is a chemical compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless liquid that is used as a starting material for the production of various chemicals. Aniline, N-(2-bromoallyl)- has several applications in scientific research, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.
作用機序
The mechanism of action of aniline, N-(2-bromoallyl)- is not well understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. It may also affect the function of ion channels, leading to changes in cellular signaling and metabolism.
生化学的および生理学的効果
Aniline, N-(2-bromoallyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of ion channels, such as the potassium channel. Additionally, it has been found to have antifungal and anticancer activity.
実験室実験の利点と制限
Aniline, N-(2-bromoallyl)- has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it can be easily synthesized using standard laboratory techniques. However, one limitation is that it may have toxic effects on cells and tissues, which can limit its use in certain experiments. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on aniline, N-(2-bromoallyl)-. One direction is to further investigate its mechanism of action, including its binding to specific receptors and enzymes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and fungal infections. Additionally, it may be useful to investigate its effects on cellular signaling and metabolism, as well as its potential for use in diagnostic assays.
合成法
Aniline, N-(2-bromoallyl)- can be synthesized using various methods, including the reaction of aniline with 2-bromoallyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained by distillation. Another method involves the reaction of aniline with allyl bromide in the presence of a catalyst, such as palladium on carbon.
科学的研究の応用
Aniline, N-(2-bromoallyl)- has several applications in scientific research. It is used as a starting material for the synthesis of new compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of ion channels. Additionally, it is used in the development of new drugs, such as anticancer agents and antifungal agents.
特性
CAS番号 |
15332-75-9 |
|---|---|
製品名 |
Aniline, N-(2-bromoallyl)- |
分子式 |
C9H10BrN |
分子量 |
212.09 g/mol |
IUPAC名 |
N-(2-bromoprop-2-enyl)aniline |
InChI |
InChI=1S/C9H10BrN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
InChIキー |
LWQICASDSYKVPZ-UHFFFAOYSA-N |
SMILES |
C=C(CNC1=CC=CC=C1)Br |
正規SMILES |
C=C(CNC1=CC=CC=C1)Br |
その他のCAS番号 |
15332-75-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
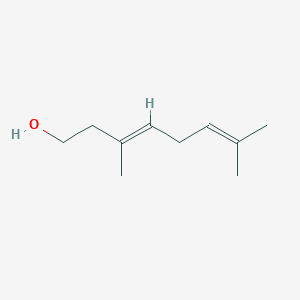
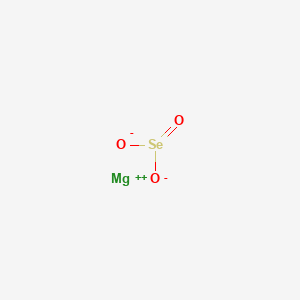
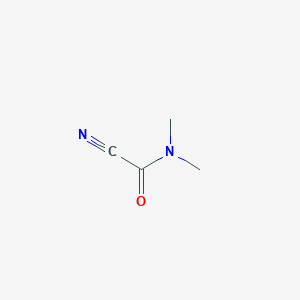
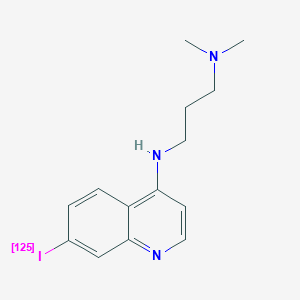
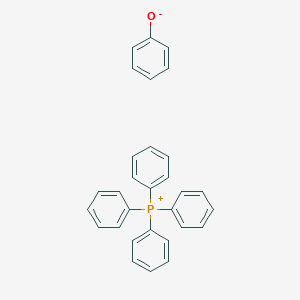
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)


